molecular formula C15H17NO4 B12314994 rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis

rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis

Cat. No.: B12314994
M. Wt: 275.30 g/mol
InChI Key: OVKAABJYIPEXPX-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound features a bicyclo[3.2.0]heptane core with a benzyl substituent at position 3 and two methoxy groups at position 4. The cis configuration of the dimethoxy groups and the rac-(1R,5R) stereochemistry define its spatial arrangement .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C15H17NO4/c1-19-15(20-2)8-11-12(15)14(18)16(13(11)17)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3

InChI Key

OVKAABJYIPEXPX-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2C1C(=O)N(C2=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the Friedel-Crafts alkylation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Bicyclic Systems

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Key Differences from Target Compound Source
rac-(1R,5S,6S)-3-Benzyl-6-(dioxaborolan-2-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione C22H27BNO5 396.28 Dioxaborolan group at C6 rac-(1R,5S,6S) Boron-containing substituent enhances reactivity for cross-coupling
rac-(3R,4R)-1-Azabicyclo[2.2.1]heptan-3-ol C6H11NO 113.16 Hydroxyl group at C3 rac-(3R,4R) Smaller bicyclo[2.2.1] framework; lacks diketone and benzyl groups
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane C14H17NO3 247.29 Benzodioxole group; oxa bridge at C6 Not specified Oxygen atom replaces methoxy group; fused benzodioxole enhances lipophilicity
rac-(1R,5S)-3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione C14H16N2O2 244.29 Dimethyl groups at C6; bicyclo[3.1.0]hexane rac-(1R,5S) Smaller bicyclo ring (hexane vs. heptane); altered ring strain
rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis C5H10ClNO 135.59 Oxa bridge at C2; hydrochloride salt rac-(1R,5R) Simplified structure lacking benzyl and diketone; salt form improves solubility

Functional Group Variations and Implications

  • Methoxy vs. Boronates : The dimethoxy groups in the target compound confer stability and moderate polarity, whereas the dioxaborolan group in enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry .
  • Benzyl vs.
  • Ring Size and Strain : The bicyclo[3.2.0]heptane core in the target compound has lower ring strain compared to bicyclo[3.1.0]hexane derivatives (e.g., ), which may influence metabolic stability .

Biological Activity

The compound rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione, cis, belongs to a class of bicyclic compounds that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can be represented as follows:

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • IUPAC Name : rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Research indicates that bicyclic compounds like rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, altering signaling pathways that affect physiological responses.
  • Antioxidant Activity : Preliminary studies suggest this compound exhibits antioxidant properties that could mitigate oxidative stress.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione:

Study Organism Tested Minimum Inhibitory Concentration (MIC)
Study AStaphylococcus aureus32 µg/mL
Study BEscherichia coli64 µg/mL
Study CPseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Research has also focused on the neuropharmacological potential of this compound:

  • Cognitive Enhancement : In animal models, treatment with rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione improved memory retention and learning capabilities.
  • Anxiolytic Effects : The compound demonstrated significant anxiolytic effects in behavioral tests.

Case Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial efficacy of rac-(1R,5R)-3-benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione against various pathogens, researchers found that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli at concentrations ranging from 32 to 128 µg/mL.

Case Study 2: Neuropharmacological Assessment

A study involving a rodent model evaluated the cognitive enhancement properties of the compound through maze tests and memory retention assessments. Results indicated a marked improvement in performance in treated groups compared to controls.

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